molecular formula C16H28O2 B12726389 6Z,9Z-hexadecadienoic acid CAS No. 80782-80-5

6Z,9Z-hexadecadienoic acid

Cat. No.: B12726389
CAS No.: 80782-80-5
M. Wt: 252.39 g/mol
InChI Key: JZJWNDAFHKZSNQ-NQLNTKRDSA-N
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Description

6Z,9Z-hexadecadienoic acid is a long-chain fatty acid with an aliphatic tail containing 16 carbon atoms and two double bonds located at positions 6 and 9. This compound is hydrophobic, practically insoluble in water, and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6Z,9Z-hexadecadienoic acid can be achieved through various methods. One common approach involves the use of Wittig reactions to introduce the double bonds at specific positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. The extraction process can be complex and requires purification steps to isolate the compound in its pure form. Chemical synthesis, on the other hand, allows for more controlled production and can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

6Z,9Z-hexadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

6Z,9Z-hexadecadienoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6Z,9Z-hexadecadienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound proteins. It may also act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6Z,9Z-hexadecadienoic acid is unique due to its specific double bond positions and chain length, which confer distinct physical and chemical properties. These characteristics make it valuable for specific applications in research and industry .

Biological Activity

6Z,9Z-hexadecadienoic acid, commonly referred to as hexadecadienoic acid, is a conjugated fatty acid with significant biological activities. This compound has garnered interest due to its potential health benefits, particularly in the context of cancer research and metabolic processes. This article explores the biological activities associated with this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its two double bonds located at the 6th and 9th carbon positions of the hexadecane chain. Its chemical formula is C16H28O2C_{16}H_{28}O_2 with a molecular weight of approximately 256.4 g/mol. The structure contributes to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a synthesized hybrid molecule containing hexadecadienoic acid demonstrated cytotoxic effects on leukemia cell lines (HL60, Jurkat, K562, U937), leading to cell cycle arrest and apoptosis induction .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL6012.5Apoptosis induction
Jurkat15.0Cell cycle arrest (G0 phase)
K56210.0Apoptosis and necrosis
U93714.0Disruption of mitochondrial function

Anti-inflammatory Effects

Hexadecadienoic acid has also been shown to modulate inflammatory responses. It acts as a precursor for bioactive lipid mediators that help in regulating inflammation. Studies suggest that it can influence the expression of pro-inflammatory cytokines and has potential therapeutic applications in inflammatory diseases .

Metabolic Effects

Metabolomic profiling indicates that hexadecadienoic acid may play a role in lipid metabolism and energy homeostasis. It has been identified in seminal plasma where it participates in maintaining redox homeostasis through its association with extracellular vesicles . This suggests its involvement in metabolic pathways that could be crucial for male reproductive health.

Study on Cancer Cell Lines

In a controlled laboratory setting, researchers investigated the effects of hexadecadienoic acid on various cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability across multiple types of leukemia cells. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .

In Vivo Studies

Animal models have been employed to assess the anti-tumor efficacy of hexadecadienoic acid. In one study, mice treated with hexadecadienoic acid showed reduced tumor growth compared to control groups. The mechanism was linked to enhanced immune response and decreased angiogenesis within tumor tissues .

Properties

CAS No.

80782-80-5

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(6Z,9Z)-hexadeca-6,9-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,17,18)/b8-7-,11-10-

InChI Key

JZJWNDAFHKZSNQ-NQLNTKRDSA-N

Isomeric SMILES

CCCCCC/C=C\C/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCC=CCC=CCCCCC(=O)O

Origin of Product

United States

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